Cas no 124167-43-7 (4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside)

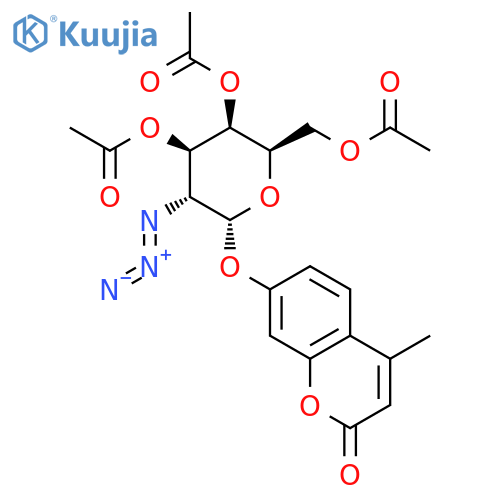

124167-43-7 structure

商品名:4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside 化学的及び物理的性質

名前と識別子

-

- 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside

- [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

- 4-Methylumbelliferyl

- 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-

- A-D-galactopyranoside

- 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside

- 4-Methyl-7-[(3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl)oxy]-2H-1-benzopyran-2-one

- 4-Methyl-7-[(3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl)oxy]-2H-1-benzopyran-2-one

- 4-METHYLUMBELLIFERYL 3,4,6-TRI-O-ACETYL-2-AZIDO-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE

- DTXSID40654864

- 4-Methylumbelliferyl3,4,6-tri-O-Acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside

- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside

- 124167-43-7

- 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside

-

- インチ: InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1

- InChIKey: NUCMFNFBECGZSA-VOFPXKNKSA-N

- ほほえんだ: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 489.13800

- どういたいしつりょう: 489.13834394g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 930

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 177.32000

- LogP: 1.76326

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M334230-100mg |

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |

124167-43-7 | 100mg |

$643.00 | 2023-05-17 | ||

| Biosynth | EM16473-10 mg |

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside |

124167-43-7 | 10mg |

$181.40 | 2023-01-05 | ||

| TRC | M334230-250mg |

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |

124167-43-7 | 250mg |

$1453.00 | 2023-05-17 | ||

| TRC | M334230-10mg |

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside |

124167-43-7 | 10mg |

$ 87.00 | 2023-09-07 | ||

| A2B Chem LLC | AE40194-10mg |

4-Methylumbelliferyl3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |

124167-43-7 | 10mg |

$205.00 | 2024-04-20 | ||

| Biosynth | EM16473-50 mg |

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside |

124167-43-7 | 50mg |

$600.50 | 2023-01-05 | ||

| TRC | M334230-50mg |

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |

124167-43-7 | 50mg |

$339.00 | 2023-05-17 | ||

| TRC | M334230-25mg |

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-α-D-galactopyranoside |

124167-43-7 | 25mg |

$184.00 | 2023-05-17 | ||

| Biosynth | EM16473-100 mg |

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside |

124167-43-7 | 100MG |

$1,098.00 | 2023-01-05 | ||

| Biosynth | EM16473-25 mg |

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside |

124167-43-7 | 25mg |

$332.25 | 2023-01-05 |

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

124167-43-7 (4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量